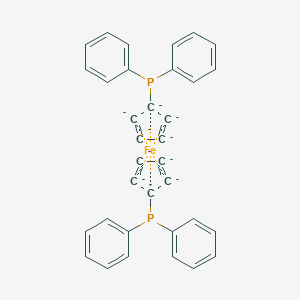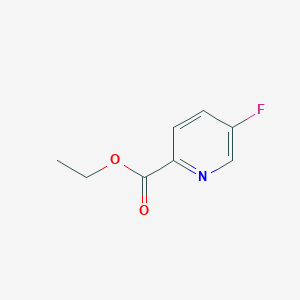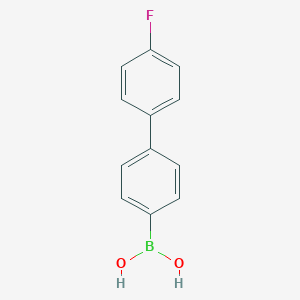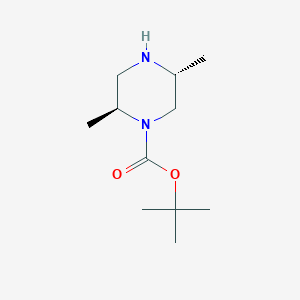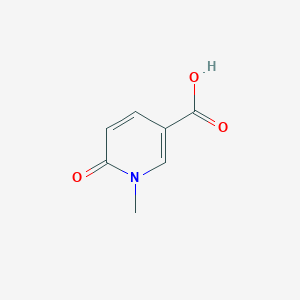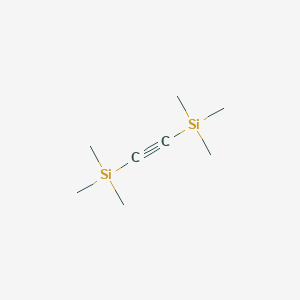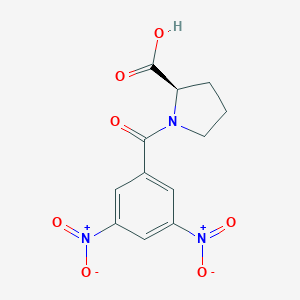
N-(3,5-Dinitrobenzoyl)-D-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dinitrobenzoyl)-D-proline, also known as DNBP, is a chemical compound that has been widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a reagent in the synthesis of peptides and proteins. DNBP has been extensively studied for its various biochemical and physiological effects, making it a valuable tool in the field of medicinal chemistry and drug discovery.
作用機序
The mechanism of action of N-(3,5-Dinitrobenzoyl)-D-proline involves the covalent modification of the amino acid residues in peptides and proteins. N-(3,5-Dinitrobenzoyl)-D-proline reacts selectively with the amino group of the proline residue, forming a stable amide bond. This modification can alter the conformation and function of the peptide or protein, leading to changes in its biochemical and physiological properties.
Biochemical and Physiological Effects:
N-(3,5-Dinitrobenzoyl)-D-proline has been shown to have various biochemical and physiological effects, including antimicrobial activity, enzyme inhibition, and neuroprotective effects. N-(3,5-Dinitrobenzoyl)-D-proline has been shown to inhibit the activity of various enzymes, including cholinesterases and proteases. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
One of the main advantages of N-(3,5-Dinitrobenzoyl)-D-proline is its selectivity for the proline residue, allowing for the specific modification of peptides and proteins. N-(3,5-Dinitrobenzoyl)-D-proline is also relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments. However, one limitation of N-(3,5-Dinitrobenzoyl)-D-proline is its potential toxicity, which can limit its use in certain experiments. Additionally, the covalent modification of peptides and proteins can alter their function and conformation, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the use of N-(3,5-Dinitrobenzoyl)-D-proline in scientific research. One area of interest is the development of N-(3,5-Dinitrobenzoyl)-D-proline-based inhibitors of enzymes and protein-protein interactions. N-(3,5-Dinitrobenzoyl)-D-proline has also been explored as a potential therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, the use of N-(3,5-Dinitrobenzoyl)-D-proline in the synthesis of bioactive peptides and proteins may lead to the discovery of novel therapeutic agents.
合成法
The synthesis of N-(3,5-Dinitrobenzoyl)-D-proline involves the reaction of 3,5-dinitrobenzoic acid with D-proline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields N-(3,5-Dinitrobenzoyl)-D-proline as a yellow solid, which can be further purified by recrystallization. The purity of N-(3,5-Dinitrobenzoyl)-D-proline is typically determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(3,5-Dinitrobenzoyl)-D-proline has been widely used in scientific research for its ability to selectively label and modify amino acids in peptides and proteins. It has been used as a reagent in the synthesis of various bioactive peptides and proteins, including antimicrobial peptides, neuropeptides, and enzyme inhibitors. N-(3,5-Dinitrobenzoyl)-D-proline has also been used in the study of protein-protein interactions and enzyme kinetics.
特性
CAS番号 |
143492-63-1 |
|---|---|
製品名 |
N-(3,5-Dinitrobenzoyl)-D-proline |
分子式 |
C12H11N3O7 |
分子量 |
309.23 g/mol |
IUPAC名 |
(2R)-1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)/t10-/m1/s1 |
InChIキー |
ILUIVNFRFIAWLJ-SNVBAGLBSA-N |
異性体SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
同義語 |
N-(3,5-Dinitrobenzoyl)-D-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






